Cas no 2172528-34-4 ((3-ethylcyclohexyl)methanesulfonyl fluoride)

(3-ethylcyclohexyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (3-ethylcyclohexyl)methanesulfonyl fluoride
- 2172528-34-4
- EN300-1450670
-
- インチ: 1S/C9H17FO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3
- InChIKey: GQFBWILWQORJFJ-UHFFFAOYSA-N
- ほほえんだ: S(CC1CCCC(CC)C1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 208.09332912g/mol
- どういたいしつりょう: 208.09332912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 42.5Ų
(3-ethylcyclohexyl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450670-100mg |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 100mg |
$1119.0 | 2023-09-29 | ||
Enamine | EN300-1450670-10.0g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 10g |
$6450.0 | 2023-06-06 | ||
Enamine | EN300-1450670-0.5g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 0.5g |
$1440.0 | 2023-06-06 | ||
Enamine | EN300-1450670-2.5g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 2.5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1450670-0.05g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 0.05g |
$1261.0 | 2023-06-06 | ||
Enamine | EN300-1450670-10000mg |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 10000mg |
$5467.0 | 2023-09-29 | ||
Enamine | EN300-1450670-5000mg |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 5000mg |
$3687.0 | 2023-09-29 | ||
Enamine | EN300-1450670-1.0g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 1g |
$1500.0 | 2023-06-06 | ||
Enamine | EN300-1450670-5.0g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 5g |
$4349.0 | 2023-06-06 | ||
Enamine | EN300-1450670-0.25g |
(3-ethylcyclohexyl)methanesulfonyl fluoride |
2172528-34-4 | 0.25g |
$1381.0 | 2023-06-06 |
(3-ethylcyclohexyl)methanesulfonyl fluoride 関連文献
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
(3-ethylcyclohexyl)methanesulfonyl fluorideに関する追加情報
Comprehensive Overview of (3-Ethylcyclohexyl)methanesulfonyl Fluoride (CAS No. 2172528-34-4) and Its Applications
(3-Ethylcyclohexyl)methanesulfonyl fluoride (CAS No. 2172528-34-4) is a specialized organosulfur compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its unique sulfonyl fluoride functional group, serves as a versatile building block for the development of bioactive molecules and pharmaceutical intermediates. Its molecular structure, featuring a 3-ethylcyclohexyl moiety, contributes to its distinct reactivity and potential applications in drug discovery and chemical biology.
In recent years, the demand for sulfonyl fluoride-based compounds has surged due to their role in covalent inhibitor design, a hot topic in targeted therapy research. The (3-ethylcyclohexyl)methanesulfonyl fluoride scaffold is particularly valuable for its ability to form stable interactions with enzyme active sites, making it a promising candidate for protease inhibitors and kinase modulators. Researchers are increasingly exploring its utility in fragment-based drug discovery, where its electrophilic reactivity enables selective modification of biological targets.
The synthesis of 2172528-34-4 typically involves multi-step organic reactions, including alkylation and sulfonylation processes. Advanced chromatographic techniques such as HPLC and NMR spectroscopy are employed to ensure high purity and structural confirmation. This compound’s stability under physiological conditions has also sparked interest in its use for bioconjugation and probe development in chemical proteomics studies.
From an industrial perspective, (3-ethylcyclohexyl)methanesulfonyl fluoride is gaining traction as a key intermediate for high-value fine chemicals. Its compatibility with green chemistry principles aligns with the growing emphasis on sustainable synthesis methods. Manufacturers are optimizing catalytic processes to reduce waste and improve yield, addressing the cost-effectiveness concerns frequently raised in pharmaceutical R&D forums.
Emerging trends in AI-driven molecular design have further highlighted the relevance of CAS No. 2172528-34-4. Computational models predict its potential as a scaffold hopper for structure-activity relationship (SAR) studies. This aligns with frequent search queries like "sulfonyl fluorides in drug design" and "cyclohexyl derivatives for medicinal chemistry", reflecting the compound’s intersection with cutting-edge research areas.
Safety and handling protocols for (3-ethylcyclohexyl)methanesulfonyl fluoride adhere to standard laboratory best practices. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. Storage in anhydrous environments ensures long-term stability, a detail often queried by chemical procurement specialists in online discussions.
In summary, 2172528-34-4 represents a compelling case study in modern functional group chemistry. Its dual utility in academic research and industrial applications positions it as a compound of enduring interest. As covalent drug discovery continues to evolve, this molecule’s role in addressing undruggable targets may well expand, answering pressing questions in therapeutic development that dominate scientific search engines today.
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